molecular formula C8H2BrF3O2 B2914230 2-Bromo-3,5,6-trifluoroterephthalaldehyde CAS No. 2244721-32-0

2-Bromo-3,5,6-trifluoroterephthalaldehyde

Cat. No.: B2914230
CAS No.: 2244721-32-0
M. Wt: 267.001
InChI Key: DRSHDBKTHWRUMC-UHFFFAOYSA-N
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Description

2-Bromo-3,5,6-trifluoroterephthalaldehyde is a useful research compound. Its molecular formula is C8H2BrF3O2 and its molecular weight is 267.001. The purity is usually 95%.
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Scientific Research Applications

Aryne Chemistry and Organic Synthesis

Aryne chemistry is a pivotal area where 2-Bromo-3,5,6-trifluoroterephthalaldehyde derivatives find significant applications. In a study by Schlosser and Castagnetti (2001), aryne intermediates were generated from bromo-trifluoromethoxy benzene derivatives, which could be further utilized to synthesize naphthalenes and their derivatives. This method offers a pathway to create complex organic structures from simpler precursors, highlighting the compound's role in facilitating diverse synthetic routes (Schlosser & Castagnetti, 2001).

Metal-Organic Frameworks (MOFs)

This compound derivatives are also instrumental in the development of metal-organic frameworks (MOFs). Rachuri et al. (2016) synthesized two-dimensional MOFs using aromatic polycarboxylate ligands, demonstrating their utility as luminescent sensors for detecting picric acid in aqueous media. This application underscores the compound's relevance in creating sensitive and selective sensing materials for environmental monitoring (Rachuri, Parmar, Bisht, & Suresh, 2016).

Photolabile Protecting Groups

Lu et al. (2003) explored the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photolabile protecting group for aldehydes and ketones. This study demonstrates the potential of brominated derivatives in photochemical applications, where controlled release of protected compounds is required, highlighting the versatility of this compound in synthetic chemistry (Lu, Fedoryak, Moister, & Dore, 2003).

Synthesis of Substituted Benzaldehydes

Dubost et al. (2011) reported on the selective ortho-bromination of substituted benzaldoximes, leading to the synthesis of substituted 2-bromobenzaldehydes. This method underscores the importance of brominated compounds in the targeted functionalization of aromatic compounds, facilitating the synthesis of structurally diverse aldehydes for further chemical transformations (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

Properties

IUPAC Name

2-bromo-3,5,6-trifluoroterephthalaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF3O2/c9-5-3(1-13)7(11)8(12)4(2-14)6(5)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSHDBKTHWRUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)Br)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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